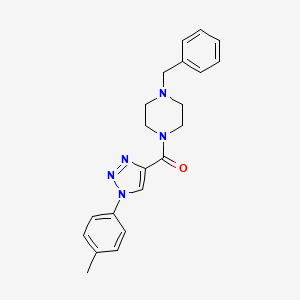

(4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone

Descripción

The compound “(4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone” features a hybrid structure combining a benzylpiperazine moiety linked via a methanone bridge to a 1-(p-tolyl)-1H-1,2,3-triazol-4-yl group. This architecture is characteristic of bioactive molecules targeting receptors such as serotonin or dopamine transporters, where the piperazine ring enhances binding affinity, and the triazole group contributes to metabolic stability and π-π interactions .

Propiedades

IUPAC Name |

(4-benzylpiperazin-1-yl)-[1-(4-methylphenyl)triazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c1-17-7-9-19(10-8-17)26-16-20(22-23-26)21(27)25-13-11-24(12-14-25)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESMHANAJYWARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. One possible route could be:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

Benzylation: The benzyl group can be added through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.

Reduction: Reduction reactions could target the triazole ring or the carbonyl group.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with piperazine and triazole rings are often explored for their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparación Con Compuestos Similares

Key Observations :

- Piperazine vs. Piperidine: The benzylpiperazine in the target compound likely improves solubility and receptor interaction compared to 4-aminopiperidine derivatives, which may exhibit stronger hydrogen bonding .

Physicochemical Properties

- Lipophilicity : The benzyl group on piperazine increases hydrophobicity compared to unsubstituted piperazine derivatives (e.g., adamantane-linked compounds in ).

- Crystallinity: Similar triazole-piperazine methanones (e.g., those refined via SHELXL ) exhibit well-defined crystal structures, suggesting the target compound may form stable crystals amenable to X-ray analysis.

- Stability : The p-tolyl group may enhance oxidative stability relative to electron-deficient aryl substituents (e.g., nitrophenyl) .

Actividad Biológica

The compound (4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic derivative featuring a piperazine moiety and a triazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 314.36 g/mol

- CAS Number : 1207027-33-5

- Structural Features : The compound consists of a benzyl group attached to a piperazine ring and a triazole ring with a p-tolyl substituent. This unique structure is conducive to various interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and piperazine moieties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines:

- Study Findings :

- Cell Lines Tested : BT-474, HeLa, MCF-7, NCI-H460.

- IC₅₀ Values : The most potent derivative exhibited an IC₅₀ of 0.99 ± 0.01 μM against BT-474 cells .

- Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry, indicating cell cycle arrest at sub-G1 and G2/M phases. The compound also inhibited tubulin polymerization by binding to the colchicine site .

Antimicrobial Activity

The antimicrobial properties of similar piperazine derivatives have been investigated, revealing varying degrees of efficacy against bacterial strains:

| Compound | Target Organism | Activity |

|---|---|---|

| (4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone | Bacillus pumilus | Weak activity observed |

The biological activity of (4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole ring is known to inhibit enzymes involved in cancer cell proliferation.

- Receptor Interaction : The piperazine moiety enhances binding affinity to various receptors, potentially modulating signaling pathways related to cell growth and survival.

Synthesis and Evaluation

A study focused on synthesizing substituted triazole derivatives revealed promising anticancer properties. The synthesized compounds were screened for their cytotoxic effects using the MTT assay:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.